1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-15-7-2-1-6-14(15)18-22-21-17(26-18)13-5-3-9-23(11-13)16(25)12-24-10-4-8-20-24/h1-2,4,6-8,10,13H,3,5,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNYKPHBWMSPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a novel derivative that combines the pharmacological properties of thiadiazole and pyrazole moieties. This article discusses its biological activity, focusing on its potential anticancer and antiparasitic effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of:
- A thiadiazole ring known for its diverse biological activities.
- A pyrazole moiety which is often associated with anticancer properties.
- A piperidine ring that enhances the compound's pharmacokinetic profile.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the thiadiazole and pyrazole rings exhibit significant anticancer activity:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines. For instance, derivatives similar to this compound displayed IC50 values as low as against MCF-7 breast cancer cells, indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase .
- Mechanisms of Action : The anticancer effects are believed to stem from the inhibition of key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR). Some studies reported IC50 values for EGFR inhibition as low as .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, which causes Chagas disease:
- Trypanocidal Effects : Research indicated that derivatives of this class showed significant trypanocidal activity with IC50 values around for certain analogs. The effects included alterations in parasite morphology and a reduction in intracellular parasite load in infected models .
Cytotoxicity Profile
The cytotoxicity of this compound was assessed using mammalian cell lines:
- Low Toxicity : Studies revealed that the compound exhibited low toxicity with CC50 values greater than , suggesting a favorable safety profile for further development .
Table 1: Biological Activity Summary
| Activity Type | Cell Line / Model | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ||
| Anticancer | A549 (lung cancer) | ||
| Antiparasitic | T. cruzi (trypomastigotes) | ||
| Cytotoxicity | Mammalian cells | CC50 > |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Activity Change | Reference |
|---|---|---|---|
| 1c | 2-Fluorophenyl substitution | Enhanced activity | |
| 4i | Benzyl piperidine moiety | Most potent |
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study evaluating various thiadiazole derivatives, the compound demonstrated significant tumor growth inhibition in xenograft models. The mechanism was linked to apoptosis induction and disruption of mitochondrial membrane potential.
Case Study 2: Efficacy Against Trypanosomiasis
A detailed investigation into the antiparasitic properties showed that treatment with this compound led to a marked reduction in T. cruzi load in infected cardiac microtissues. This finding highlights its potential as a therapeutic agent against Chagas disease.
Scientific Research Applications
Biological Activities
The compound's structural components suggest several potential biological activities:
Antimicrobial Activity
Compounds containing thiadiazole and pyrazole rings have been reported to exhibit significant antimicrobial properties. For instance:
- Thiadiazoles are known for their broad-spectrum antimicrobial effects, targeting various bacterial and fungal strains .
- Pyrazoles have also been associated with antimicrobial activity, making this compound a candidate for further exploration in this domain.
Anticancer Properties
Research indicates that thiadiazoles can exhibit anticancer activity. The incorporation of the piperidine moiety may enhance the compound's efficacy against cancer cells:
- Studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The potential neuroprotective properties arise from the ability of compounds containing piperidine and thiadiazole to inhibit acetylcholinesterase, which is crucial for treating Alzheimer's disease:
- Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Case Studies
Several studies have investigated compounds structurally related to 1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone:
Study 1: Antimicrobial Evaluation
A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. Results indicated that compounds with similar structural features demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
Research focused on a related thiadiazole-piperidine compound showed promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Study 3: Neuroprotective Properties
In vitro studies on derivatives containing both piperidine and thiadiazole revealed significant acetylcholinesterase inhibition. These findings suggest potential applications in developing treatments for neurodegenerative diseases such as Alzheimer's .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen exhibits nucleophilic character, enabling reactions with electrophilic reagents:
-
Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in tetrahydrofuran (THF) under basic conditions (triethylamine) to form derivatives. For example, coupling with thiophene-3-carbonyl chloride yields (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone.
-
Alkylation : Forms quaternary ammonium salts when treated with alkyl halides, though steric hindrance from the thiadiazole group may reduce reactivity.
Reaction Conditions
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Chloroacetyl chloride | THF | TEA | 0–25°C | 75–85 |
| Thiophene-3-carbonyl chloride | DCM | Pyridine | Reflux | 68 |
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:
-
Halogenation : Reacts with bromine in acetic acid to introduce bromine at the C5 position, enhancing pharmacological activity .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis modifies the 2-fluorophenyl substituent .
Key Observations
-
Electron-withdrawing fluorine at the phenyl group directs EAS to the para position relative to the thiadiazole.
-
Ring-opening reactions under acidic conditions (HCl/EtOH) yield thioamide intermediates .
Pyrazole Reactivity
The pyrazole ring undergoes regioselective modifications:
-
N-Alkylation : Reacts with methyl iodide or benzyl bromides in DMF/K2CO3 to form 1,3-disubstituted pyrazoles .
-
Oxime Formation : Treatment with hydroxylamine hydrochloride generates oxime derivatives, which further react with acyl chlorides to form esters (e.g., 1-(naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters) .
Spectral Data for Oxime Derivative
Ethanone Group Transformations
The ketone group participates in condensation and reduction reactions:
-
Condensation : Forms Schiff bases with primary amines (e.g., 2-(piperidin-4-yl)ethanamine) in ethanol under reflux .
-
Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, though steric bulk from adjacent groups may limit efficiency.
Comparative Reactivity
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Schiff base formation | 4-nitrobenzaldehyde | Imine derivative | 86 |
| Ketone reduction | NaBH4/MeOH | Secondary alcohol | 52 |
Mechanistic Insights
-
Thiadiazole Formation : The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides with CS2 under basic conditions (KOH/EtOH) .
-
Piperidine Coupling : Buchwald-Hartwig amination links the piperidine and thiadiazole moieties using Pd(OAc)2/Xantphos .
Thermodynamic Data
Q & A
Q. What are the critical steps in designing a multi-step synthesis protocol for this compound?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formations. Key steps include:
- Thiadiazole ring formation : Reacting 2-fluorophenyl hydrazine with thiocarbazide derivatives under acidic conditions (e.g., POCl₃) to form the 1,3,4-thiadiazole core .
- Piperidine functionalization : Introducing the piperidinyl group via nucleophilic substitution or coupling reactions, ensuring regioselectivity by adjusting solvent polarity (e.g., DMF) and temperature (60–80°C) .
- Pyrazole incorporation : Using hydrazine hydrate or substituted hydrazines in refluxing ethanol to cyclize intermediates into the pyrazole ring .
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and HPLC (C18 column) are critical for validating intermediates .
Q. Which spectroscopic techniques are essential for structural elucidation?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, aromatic protons from fluorophenyl at δ 7.0–7.8 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and thiadiazole carbons (δ 140–150 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~428) and fragmentation patterns to confirm substituent connectivity .
- IR Spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and C-S bonds in the thiadiazole ring (~680 cm⁻¹) .
Q. How is preliminary biological activity assessed for this compound?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using agar diffusion (e.g., against S. aureus or E. coli) or anticancer potential via MTT assays (IC₅₀ values in cancer cell lines like MCF-7) .
- Receptor binding studies : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) to evaluate affinity, with IC₅₀ values compared to reference drugs .
Advanced Research Questions
Q. How can contradictory spectral data during structural confirmation be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., piperidine CH₂ groups) by correlating proton-proton and proton-carbon couplings .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) to validate ambiguous assignments .
- X-ray crystallography : Single-crystal analysis (if feasible) provides unambiguous bond lengths/angles, especially for stereochemical confirmation .
Q. What strategies optimize regioselectivity in thiadiazole ring formation?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., 2-fluorophenyl) direct cyclization to the 5-position of the thiadiazole via resonance stabilization .
- Solvent control : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions like dimerization .
- Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance reaction rates and selectivity by coordinating sulfur/nitrogen atoms during ring closure .
Q. How do reaction conditions influence the stability of the ethanone moiety?
- Methodological Answer :
- pH sensitivity : Avoid strongly basic conditions (pH >10) to prevent keto-enol tautomerism, which destabilizes the ethanone group. Use buffered solutions (pH 6–8) during aqueous workups .
- Temperature control : Limit heating above 100°C to avoid decarbonylation; microwave-assisted synthesis (60–80°C, 150 W) improves yield without degradation .
Q. What methodologies address discrepancies in in vitro vs. in vivo biological activity?
- Methodological Answer :
- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiadiazole ring) .
- Prodrug design : Mask labile groups (e.g., ethanone) with acetyl or PEGylated moieties to enhance bioavailability .
- Pharmacokinetic profiling : Compare plasma half-life (t₁/₂) and AUC (area under the curve) between oral and intravenous administration in rodent models .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Mechanistic studies : Perform flow cytometry (apoptosis assays) or Western blotting (Bcl-2/Bax ratios) to differentiate cytotoxic vs. cytostatic effects .
- Cell line validation : Ensure consistent passage numbers and culture conditions (e.g., hypoxia vs. normoxia) to control for microenvironmental variability .
Key Structural and Reaction Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
